molecular formula C19H18O4 B5834446 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B5834446
M. Wt: 310.3 g/mol
InChI Key: YIYJEZSEAMQWDA-UHFFFAOYSA-N
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Description

4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative designed for advanced chemical biology and medicinal chemistry research. The coumarin core is a privileged scaffold in drug discovery, recognized for its diverse biological activities and favorable physicochemical properties . The specific structure of this compound, featuring a 4-ethyl substituent and a 7-[(4-methoxybenzyl)oxy] moiety , is the result of rational design strategies to probe and enhance interactions with biological targets. The introduction of an alkyl group at the C-4 position is a common strategy to modulate steric and hydrophobic interactions within enzyme active sites . Furthermore, etherification at the C-7 position with a (4-methoxybenzyl)oxy group can significantly alter the compound's electronic profile, bioavailability, and binding affinity, making it a candidate for developing enzyme inhibitors or fluorescent probes . Key Research Applications: • Medicinal Chemistry: Serves as a key intermediate or final product in the synthesis of novel therapeutic agents with potential anticoagulant, antimicrobial, anticancer, and anti-inflammatory properties, as documented for various coumarin derivatives . • Enzyme Inhibition Studies: This compound is of particular interest for investigating inhibition of enzymes such as monoamine oxidase (MAO) and cytochrome P450 isoforms, where coumarin derivatives have shown significant activity . • Chemical Biology: The inherent fluorescence of the coumarin scaffold makes derivatives like this one valuable as fluorescent tags or substrates for monitoring enzymatic activity and biological processes in real-time . Researchers can utilize this compound to establish structure-activity relationships (SAR) and optimize the coumarin scaffold for enhanced potency and selectivity against a chosen target. ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and/or purity prior to use.

Properties

IUPAC Name

4-ethyl-7-[(4-methoxyphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-14-10-19(20)23-18-11-16(8-9-17(14)18)22-12-13-4-6-15(21-2)7-5-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJEZSEAMQWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethyl 7 4 Methoxybenzyl Oxy 2h Chromen 2 One

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comnih.gov For 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, the analysis begins by identifying the most strategic bond disconnections.

The most apparent disconnection is the ether bond at the 7-position (C-O bond), which corresponds to a Williamson ether synthesis in the forward direction. This disconnection simplifies the target molecule into two key fragments: the coumarin (B35378) core, 7-hydroxy-4-ethyl-2H-chromen-2-one , and the benzyl (B1604629) side-chain, 4-methoxybenzyl chloride .

The second major disconnection focuses on the coumarin core itself. The most common and efficient method for constructing 4-substituted-7-hydroxycoumarins is the Pechmann condensation. rsc.orgarkat-usa.org This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. Therefore, disconnecting the lactone ring of 7-hydroxy-4-ethyl-2H-chromen-2-one leads back to resorcinol (B1680541) (a phenol) and ethyl butyrylacetate (a β-ketoester).

This two-step retrosynthetic analysis provides a clear and logical pathway to the target molecule from simple, readily available precursors.

Development of Novel Synthetic Pathways

While classical methods provide a reliable route, research continues to explore more efficient synthetic pathways, including one-pot strategies and optimized multi-step sequences.

A one-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers advantages in terms of efficiency, resource conservation, and waste reduction. While a specific one-pot synthesis for 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is not prominently documented, the concept can be applied. Such a strategy would likely involve the in-situ formation of the coumarin core followed by immediate alkylation. For instance, after performing a Pechmann condensation of resorcinol and ethyl butyrylacetate, a base and 4-methoxybenzyl chloride could be added directly to the reaction mixture to form the final product without isolating the 7-hydroxy intermediate. However, the harsh acidic conditions of the Pechmann condensation often conflict with the basic conditions required for the subsequent Williamson ether synthesis, making a true one-pot reaction challenging and necessitating careful control of reagents and conditions.

The most practical and widely applicable approach for synthesizing 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is a multi-step sequence based on the retrosynthetic analysis.

Step 1: Synthesis of 7-hydroxy-4-ethyl-2H-chromen-2-one via Pechmann Condensation

The first step is the formation of the coumarin nucleus using the Pechmann condensation. rsc.org This reaction involves the condensation and subsequent cyclization of resorcinol with ethyl butyrylacetate. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or various solid acid catalysts. rsc.orgnih.gov The process begins with the formation of a β-hydroxy ester intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable benzopyrone structure.

Step 2: Synthesis of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one via Williamson Ether Synthesis

The second step involves the O-alkylation of the hydroxyl group at the 7-position of the coumarin ring. This is achieved through the Williamson ether synthesis, a reliable method for forming ethers. francis-press.com The 7-hydroxy-4-ethyl-2H-chromen-2-one intermediate is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. francis-press.comnih.gov This phenoxide then reacts with 4-methoxybenzyl chloride via an Sₙ2 reaction to displace the chloride and form the desired ether linkage, yielding the final product. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.gov

Optimization of Reaction Conditions

The choice of catalyst is paramount, particularly for the Pechmann condensation step. While concentrated sulfuric acid is a traditional catalyst, it has drawbacks related to corrosion, safety, and waste generation. rsc.orgjetir.org Research has focused on finding more benign and reusable alternatives. Solid acid catalysts, such as tungstate (B81510) sulfuric acid, sulfonated nanoparticles, and various metal-doped oxides, have shown great promise. rsc.orgnih.govnih.gov These heterogeneous catalysts can often be used in smaller quantities, under solvent-free conditions, and can be easily recovered and reused. nih.govnih.gov

For the model reaction of resorcinol with ethyl acetoacetate (B1235776) (a close analogue to ethyl butyrylacetate), various catalysts have been screened, demonstrating the impact on product yield.

EntryCatalystCatalyst Loading (mol%)Temperature (°C)ConditionsYield (%)Reference
1None-110Solvent-free0 nih.gov
2H₂SO₄ (conc.)StoichiometricRT-88 jetir.org
3Zn₀.₉₂₅Ti₀.₀₇₅O NPs10110Solvent-free88 nih.gov
4Sulfamic Acid10130Solvent-free88 arkat-usa.org
5Wells-Dawson Acid1130Solvent-freeHigh unlp.edu.ar

For the Williamson ether synthesis step, while not strictly catalytic, the use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can enhance the reaction rate in biphasic systems by facilitating the transfer of the phenoxide anion into the organic phase.

The reaction solvent can significantly influence reaction rates and yields. For the Pechmann condensation, a major advancement has been the development of solvent-free conditions. nih.govorganic-chemistry.org Heating the neat mixture of reactants in the presence of a solid acid catalyst often leads to higher yields, shorter reaction times, and a significantly improved environmental profile by eliminating volatile organic solvents. rsc.orgorganic-chemistry.org

When solvents are used, their polarity and boiling point are key considerations. Studies on related coumarin syntheses have compared various solvents.

EntrySolventTemperature (°C)TimeYield (%)Reference
1TolueneReflux2-5 hModerate unlp.edu.ar
2Ethanol (B145695)Reflux7 hHigh nih.gov
3WaterUltrasound40 minHigh nih.gov
4None120-1301 hHigh arkat-usa.orgunlp.edu.ar

For the Williamson ether synthesis step, polar aprotic solvents such as DMF, acetone, or acetonitrile (B52724) are preferred. nih.gov These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) without strongly solvating the phenoxide anion, thus maintaining its high nucleophilicity for the Sₙ2 reaction.

Reaction Time Profiling

The duration of the synthesis for 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is a key factor in optimizing yield and process efficiency. Reaction times vary significantly depending on the specific step, the catalyst used, and the energy source (conventional heating vs. microwave irradiation).

For the Pechmann condensation step under conventional heating, reaction times can range from a few hours to overnight. For example, the condensation of resorcinol and ethyl butyroacetate using sulfuric acid was left to stand overnight to produce 7-hydroxy-4-propyl coumarin. ias.ac.in More recent methods using solid acid catalysts under solvent-free conditions report times in the range of 3 to 5 hours at temperatures around 110 °C. nih.gov

The Williamson ether synthesis step also typically requires several hours to reach completion under conventional heating. A representative procedure for the methylation of a similar 7-hydroxycoumarin derivative involved refluxing for 4 hours. nih.gov The reaction progress is usually monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

Table 2: Reaction Time Profiling for Analogous Coumarin Syntheses
Reaction TypeReactantsConditionsTimeYield (%)Reference
Pechmann CondensationPhloroglucinol + Ethyl AcetoacetateZn0.925Ti0.075O NPs, 110 °C, Solvent-Free3 h88 nih.gov
Pechmann CondensationPhloroglucinol + Ethyl AcetoacetateZn0.925Ti0.075O NPs, 90 °C, Solvent-Free5 h61 nih.gov
Pechmann CondensationResorcinol + Ethyl AcetoacetateAmberlyst-15, 110 °C, Solvent-Free, Microwave20 min97 nih.gov
Williamson Ether SynthesisPhenol + Alkyl TosylateK₂CO₃, Microwave, Solvent-Free40 s93 orgchemres.org
Williamson Ether Synthesis7-hydroxy-4-(2-fluorophenyl)coumarin + Dimethyl Sulfate (B86663)K₂CO₃ in Acetone, Reflux4 hNot specified nih.gov

Green Chemistry Approaches in Synthesis

In line with modern synthetic chemistry principles, green approaches to the synthesis of coumarin derivatives are actively sought to minimize environmental impact. These approaches are applicable to the synthesis of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one.

Solvent-Free Syntheses

Performing reactions without a solvent minimizes waste and can simplify product work-up. The Pechmann condensation is particularly amenable to solvent-free conditions. These reactions are often facilitated by grinding the reactants with a solid acid catalyst or by heating the neat mixture. rsc.orgsemanticscholar.org For example, the synthesis of 7-hydroxy-4-methylcoumarin was achieved in 95% yield by heating resorcinol and ethyl acetoacetate with Amberlyst-15, a solid acid catalyst, at 110°C without any solvent. scispace.com Similarly, the Williamson ether synthesis has been effectively carried out under solvent-free conditions, often aided by microwave irradiation, using a solid base like potassium carbonate. orgchemres.org

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction time, increased yields, and cleaner reactions. Both key steps in the synthesis of the target compound can be accelerated by microwaves.

Microwave-assisted Pechmann condensations under solvent-free conditions have been reported to be highly efficient. For instance, using FeF₃ as a catalyst, various phenols were condensed with ethyl acetoacetate under microwave irradiation (450 W) for just a few minutes, yielding the corresponding coumarins in good yields. nih.gov The synthesis of 7-hydroxy-4-methylcoumarin using a solid acid catalyst and microwave heating was complete in 20 minutes with a 97% yield, a significant improvement over conventional heating methods. nih.gov

The Williamson ether synthesis is also significantly enhanced by microwave assistance. The etherification of various phenols has been achieved in minutes with high yields using microwave irradiation, often under solvent-free conditions or in green solvents. orgchemres.orgresearchgate.netbenthamdirect.com This method avoids the need for harsh conditions and long reaction times typically associated with conventional heating. benthamdirect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for an Analogous Coumarin
ReactantsCatalystConditionsTimeYield (%)Reference
Resorcinol + Ethyl AcetoacetateFeF₃Conventional Heating (No Microwave)60 min26 nih.gov
Resorcinol + Ethyl AcetoacetateFeF₃Microwave (450 W), Solvent-Free7 min90 nih.gov
Phenol + Ethyl AcetoacetateAmberlyst-15Conventional Heating, 130 °C20 min18 nih.gov
Phenol + Ethyl AcetoacetateAmberlyst-15Microwave, 130 °C, Solvent-Free20 min>40 nih.gov

Photochemical Approaches

Photochemical reactions represent another avenue of green chemistry, utilizing light as an energy source. While photochemical methods for the synthesis of certain coumarin derivatives exist, they typically involve mechanisms such as photochemical cyclization or photo-induced radical pathways. nih.gov These routes are not the standard or most direct methods for preparing a 4-alkyl-7-alkoxy-substituted coumarin like the target compound. The well-established thermal methods, particularly the Pechmann condensation, remain the most practical and efficient approach for constructing this specific coumarin scaffold.

Stereoselective Synthesis Considerations

Stereoselective synthesis is relevant when a molecule contains one or more chiral centers, and there is a need to produce a specific stereoisomer. In the proposed and most logical synthesis of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, no new chiral centers are created.

The starting materials, resorcinol, ethyl 2-ethylacetoacetate, and 4-methoxybenzyl chloride, are all achiral. The Pechmann condensation and the subsequent Williamson ether synthesis proceed without the formation of any stereocenters in the final product. The molecule itself is planar and achiral. Therefore, considerations of stereoselective synthesis are not applicable to this specific synthetic route for this target compound.

Chemical Reactivity and Derivatization Studies

Investigation of Functional Group Transformations

Functional group transformations are essential for creating derivatives with modified biological or physicochemical properties. For 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, these modifications can be targeted at three primary sites.

The coumarin (B35378) nucleus is a versatile platform for chemical modification. The lactone ring and the activated C3-C4 double bond are key sites for reactivity.

Lactone Ring Opening: The ester linkage in the lactone ring can be cleaved under basic or acidic conditions. Treatment with strong bases like sodium hydroxide (B78521) would lead to the formation of the corresponding (Z)-3-(2-hydroxy-4-((4-methoxybenzyl)oxy)phenyl)pent-2-enoic acid salt.

Electrophilic Substitution: The benzene (B151609) ring of the coumarin core is activated towards electrophilic aromatic substitution by the electron-donating 7-alkoxy group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the C6 and C8 positions, which are ortho and para to the activating group.

Reactions at the C3-C4 Double Bond: The α,β-unsaturated ester system makes the C3 position susceptible to nucleophilic attack, such as in Michael additions. The double bond can also undergo various addition reactions. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to pyrazoline derivatives. nih.gov

A summary of potential reactions at the chromen-2-one core is presented below.

Reaction TypeReagentsExpected Product
Lactone HydrolysisNaOH (aq)(Z)-3-(2-hydroxy-4-((4-methoxybenzyl)oxy)phenyl)pent-2-enoate
NitrationHNO₃/H₂SO₄6-Nitro and/or 8-nitro derivatives
BrominationNBS, AIBN3-Bromo derivative
Michael AdditionNucleophile (e.g., R₂NH)3-Substituted dihydropyranone derivative

The ethyl group at the C4 position is generally less reactive than other parts of the molecule. However, under specific conditions, it can be a site for transformation.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the ethyl group to an acetyl group (4-acetyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one) or, under more vigorous conditions, to a carboxylic acid group (7-[(4-methoxybenzyl)oxy]-2-oxo-2H-chromen-4-carboxylic acid).

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN, could lead to the formation of 4-(1-bromoethyl)-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one. This halogenated derivative can then serve as a precursor for further nucleophilic substitutions.

The table below outlines potential transformations of the ethyl group.

Reaction TypeReagentsExpected Product
Oxidation to KetoneKMnO₄ (controlled)4-acetyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Radical BrominationNBS, AIBN, CCl₄4-(1-bromoethyl)-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Further SubstitutionNucleophile (e.g., NaN₃) on bromo-derivative4-(1-azidoethyl)-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

The 4-methoxybenzyl (PMB) group is a common protecting group for phenols and alcohols due to its relative stability and the various methods available for its cleavage. chemrxiv.orgucla.edu Its removal from the 7-position would unmask the phenolic hydroxyl group, yielding 4-ethyl-7-hydroxy-2H-chromen-2-one (4-ethylumbelliferone).

Oxidative Cleavage: A widely used method for PMB deprotection is oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netorganic-chemistry.org This method is often chemoselective, leaving other functional groups intact.

Acid-Catalyzed Cleavage: Strong acids such as trifluoroacetic acid (TFA) or triflic acid (TfOH) can be used to cleave the PMB ether. ucla.edu The reaction proceeds via the formation of a stable 4-methoxybenzyl cation. kiesslinglab.com

Common methods for the deprotection of the 4-methoxybenzyl ether are summarized in the following table.

Deprotection MethodReagentsKey Features
Oxidative CleavageDDQ, CH₂Cl₂/H₂OMild, neutral conditions, often high-yielding. researchgate.net
Oxidative CleavageCeric Ammonium Nitrate (CAN), CH₃CN/H₂OEffective for acid-sensitive substrates.
Acid-Catalyzed CleavageTrifluoroacetic Acid (TFA), CH₂Cl₂Common and effective, but may affect other acid-labile groups.
Acid-Catalyzed CleavageTriflic Acid (TfOH), 1,3-dimethoxybenzeneMild conditions, scavenger used to trap the carbocation. ucla.edu

Exploration of Reaction Mechanisms

Understanding the mechanisms of these transformations is fundamental to optimizing reaction conditions and predicting outcomes.

Mechanism of PMB Ether Cleavage with DDQ: The oxidative cleavage of the PMB ether by DDQ is proposed to proceed via a single electron transfer (SET) mechanism. The electron-rich PMB ether donates an electron to the electron-deficient DDQ, forming a radical cation intermediate. This intermediate is then attacked by water, leading to the formation of a hemiacetal which subsequently collapses to release the free phenol (B47542) (4-ethyl-7-hydroxy-2H-chromen-2-one) and 4-methoxybenzaldehyde.

Mechanism of Electrophilic Bromination: The bromination of the coumarin ring with NBS and a radical initiator likely proceeds through a radical mechanism at the benzylic position of the ethyl group. However, electrophilic aromatic substitution on the coumarin nucleus with Br₂ and a Lewis acid would follow the typical arenium ion mechanism. The electron-donating 7-alkoxy group directs the incoming electrophile (Br⁺) to the C6 and C8 positions, forming a resonance-stabilized sigma complex (arenium ion), which then loses a proton to restore aromaticity.

While specific kinetic studies on 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one are not available in the literature, general principles can be applied.

Lactone Hydrolysis: The kinetics of the base-catalyzed hydrolysis of the coumarin lactone would be expected to follow second-order kinetics, being first order in both the coumarin substrate and the hydroxide ion concentration. The rate would be influenced by the steric hindrance around the carbonyl group and the electronic nature of the substituents on the aromatic ring.

PMB Deprotection: The rate of acid-catalyzed deprotection of the PMB ether is dependent on the stability of the resulting 4-methoxybenzyl carbocation. The reaction is typically fast due to the electron-donating methoxy (B1213986) group which stabilizes the positive charge. The kinetics would likely be first order with respect to both the substrate and the acid catalyst. Factors such as acid strength, temperature, and solvent polarity would significantly influence the reaction rate.

Synthesis of Analogues and Homologues for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. For 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, these studies typically involve systematic modifications at three key regions: the chromen-2-one core, the ether linkage, and the methoxybenzyl group.

The chromen-2-one (coumarin) nucleus is a versatile platform for introducing a wide array of substituents, which can significantly influence the molecule's electronic and steric properties. The parent structure, 4-ethyl-7-hydroxy-2H-chromen-2-one, is often synthesized via Pechmann condensation of resorcinol (B1680541) with an appropriate β-ketoester. researchgate.netyoutube.com The existing ethyl group at the C4 position and the oxygen at the C7 position are key points for derivatization.

Modifications can be introduced at various positions of the coumarin ring system. For instance, the methyl group in 4-methylcoumarins can be oxidized to a formyl group using selenium dioxide, suggesting that the ethyl group in the title compound could be a handle for further functionalization. researchgate.net Additionally, electrophilic substitution reactions such as nitration can introduce nitro groups at the C6 and C8 positions of the 7-hydroxy-4-methylcoumarin precursor. researchgate.net

The following table summarizes representative variations that can be applied to the chromen-2-one core, based on established coumarin chemistry.

Position of VariationType of ModificationPotential Reagents and ConditionsResulting Analogue (Example)
C3Introduction of alkyl or functionalized alkyl groupsAlkylation of 7,8-dihydroxycoumarins3-decyl-7,8-dihydroxy-4-methylcoumarin
C4-ethyl groupOxidationSelenium dioxide (SeO2)4-(1-hydroxyethyl)- or 4-acetyl-coumarin derivative
C6NitrationNitrating agent (e.g., HNO3/H2SO4) on the 7-hydroxy precursor4-ethyl-7-hydroxy-6-nitro-2H-chromen-2-one
C8AcetylationAcetyl chloride, pyridine (B92270) on a dihydroxy precursor8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (B1229959)

The ether linkage at the C7 position is a crucial determinant of the molecule's physicochemical properties, such as lipophilicity and bioavailability. This linkage is typically formed via a Williamson ether synthesis, reacting the precursor 7-hydroxy-4-ethylcoumarin with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate. nih.gov The nature of this linkage can be modulated by either altering the length and branching of the alkyl chain or by its complete removal to reveal the parent hydroxyl group.

Cleavage of the benzyl (B1604629) ether is a common strategy in synthetic chemistry. Standard methods for debenzylation include palladium-catalyzed hydrogenolysis, which reductively cleaves the C-O bond to yield the alcohol and toluene. organic-chemistry.org Alternatively, Lewis acids such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can effect the selective cleavage of benzyl ethers under mild conditions, often preserving other functional groups. organic-chemistry.org An improved method for benzyl ether cleavage utilizes a catalytic amount of dicobalt octacarbonyl in the presence of a silane (B1218182) and carbon monoxide. nih.gov Oxidative cleavage provides another route for deprotection. semanticscholar.org

The table below outlines common methods for the formation and cleavage of the ether linkage at the 7-position.

TransformationMethodTypical ReagentsProduct
Ether FormationWilliamson Ether Synthesis7-hydroxy-4-ethylcoumarin, 4-methoxybenzyl halide, K2CO3, DMF nih.gov4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Ether Cleavage (Debenzylation)Catalytic HydrogenolysisH2, Pd/C organic-chemistry.org7-hydroxy-4-ethylcoumarin
Lewis Acid-mediated CleavageBCl3·SMe2 organic-chemistry.org or BBr3 atlanchimpharma.com7-hydroxy-4-ethylcoumarin
Oxidative Cleavage2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) organic-chemistry.org7-hydroxy-4-ethylcoumarin

Key alterations could include:

Demethylation: Removal of the methyl group from the methoxy substituent to yield a 4-hydroxybenzyl group. This would introduce a phenolic hydroxyl group, which can serve as a hydrogen bond donor and alter the polarity of the molecule.

Substitution on the aromatic ring: Introduction of various substituents (e.g., halogens, nitro groups, or other alkyl/alkoxy groups) onto the benzene ring of the methoxybenzyl moiety. These modifications would systematically vary the electronic and steric properties of this part of the molecule. For example, introducing electron-withdrawing groups could influence the ease of oxidative cleavage of the PMB ether. organic-chemistry.org

Positional Isomers: Moving the methoxy group to the ortho or meta positions (2-methoxybenzyl or 3-methoxybenzyl) would change the spatial arrangement and electronic distribution of the substituent, which could be critical for biological activity.

The following table presents a series of hypothetical analogues with modifications to the methoxybenzyl group, which could be synthesized for SAR studies.

Type of AlterationDescriptionStructure of the "oxy" Moiety at C7Resulting Compound Name
DemethylationRemoval of the methyl group from the methoxy substituent.(4-hydroxybenzyl)oxy4-ethyl-7-[(4-hydroxybenzyl)oxy]-2H-chromen-2-one
HalogenationIntroduction of a halogen (e.g., fluorine) on the benzyl ring.(4-methoxy-3-fluorobenzyl)oxy4-ethyl-7-[(4-methoxy-3-fluorobenzyl)oxy]-2H-chromen-2-one
Introduction of another alkoxy groupAddition of a second methoxy group.(3,4-dimethoxybenzyl)oxy4-ethyl-7-[(3,4-dimethoxybenzyl)oxy]-2H-chromen-2-one
Positional IsomerismMoving the methoxy group to the meta position.(3-methoxybenzyl)oxy4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one

Through the systematic synthesis and biological evaluation of these and other analogues, a comprehensive Structure-Activity Relationship profile can be developed. This, in turn, can guide the design of more potent and selective derivatives of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one for various applications.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one can be determined.

High-resolution 1D NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer a fundamental understanding of the molecular structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, characteristic signals are expected for the ethyl group (a quartet and a triplet), the coumarin (B35378) core, the benzylic protons, and the methoxy (B1213986) group. The aromatic protons of the coumarin and the 4-methoxybenzyl moieties will appear as distinct multiplets, with their chemical shifts influenced by their electronic environment.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. The spectrum will show distinct signals for the carbonyl carbon of the lactone, the quaternary carbons, and the methine carbons of the aromatic rings, as well as the carbons of the ethyl and methoxy groups.

DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This information is invaluable for assigning the carbon signals of the ethyl group and the benzylic CH₂.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one (Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~160
C3~6.2~112
C4-~152
C4a-~113
C5~7.5~128
C6~6.9~114
C7-~162
C8~6.8~102
C8a-~155
Ethyl-CH₂~2.8 (q)~25
Ethyl-CH₃~1.3 (t)~13
Benzyl-CH₂~5.1 (s)~70
Methoxy-CH₃~3.8 (s)~55
Methoxybenzyl-C1'-~128
Methoxybenzyl-C2'/C6'~7.4 (d)~129
Methoxybenzyl-C3'/C5'~6.9 (d)~114
Methoxybenzyl-C4'-~160

Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, COSY correlations would be observed between the protons of the ethyl group, and among the coupled aromatic protons on both the coumarin and the 4-methoxybenzyl rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for unambiguously assigning the ¹³C signals for all protonated carbons by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the benzylic protons to the C7 of the coumarin and C1' of the benzyl (B1604629) ring would confirm the ether linkage.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule. For example, NOESY correlations could be observed between the benzylic protons and the aromatic protons on both rings, providing insights into the preferred spatial orientation of the 4-methoxybenzyl group relative to the coumarin core.

Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its functional groups.

The IR spectrum of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is expected to show a strong absorption band for the lactone carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. Other characteristic peaks would include C-O-C stretching vibrations for the ether linkages, C=C stretching for the aromatic rings, and C-H stretching and bending vibrations for the alkyl and aromatic moieties.

Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds such as the C=C bonds of the aromatic rings often produce strong Raman signals. The symmetric stretching of the aromatic rings would be particularly prominent.

Table 2: Characteristic IR and Raman Vibrational Frequencies for 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Lactone C=OStretch1700-1750 (strong)1700-1750 (moderate)
Aromatic C=CStretch1450-1600 (multiple bands)1450-1600 (strong)
C-O-C (ether)Asymmetric Stretch1200-1275 (strong)Weak
C-H (aromatic)Stretch3000-3100 (moderate)3000-3100 (strong)
C-H (alkyl)Stretch2850-3000 (moderate)2850-3000 (strong)

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of a molecule, providing insights into its chromophores and potential as a fluorophore.

Coumarin derivatives are well-known for their fluorescent properties. nih.gov Upon excitation with UV light, 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is expected to exhibit fluorescence, typically in the blue-green region of the visible spectrum. The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key photophysical parameters.

The fluorescence properties of coumarins are highly sensitive to the nature and position of substituents. The electron-donating 7-alkoxy group is known to enhance the fluorescence quantum yield. researchgate.net The specific values for quantum yield and lifetime would need to be determined experimentally, but based on similar 7-alkoxycoumarins, a moderate to high quantum yield can be anticipated. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would confirm its molecular formula, C₂₀H₂₀O₄. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. benthamopen.com

The calculated exact mass of the protonated molecule [M+H]⁺ is a critical piece of data obtained from HRMS. This experimental value is compared against the theoretical mass to confirm the compound's identity with a high degree of confidence.

Beyond exact mass determination, HRMS provides detailed insights into the molecule's structure through fragmentation analysis (MS/MS). In this process, the precursor ion (the protonated molecule) is isolated and subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. The fragmentation pattern of coumarins is well-studied and often involves specific cleavages of the coumarin core and its substituents. nih.govnih.gov

For 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, the most probable fragmentation pathways would include:

Cleavage of the benzylic ether bond: This is often a primary fragmentation event. The bond between the 7-oxy group and the 4-methoxybenzyl group is susceptible to cleavage, leading to the formation of a stable 4-methoxybenzyl carbocation (m/z 121) and a 4-ethyl-7-hydroxycoumarin (B1309978) radical cation (m/z 205). The 4-methoxybenzyl cation is particularly stable due to resonance delocalization.

Loss of Carbon Monoxide (CO): A characteristic fragmentation of the coumarin lactone ring is the elimination of a CO molecule (28 Da). benthamopen.com This often occurs from the molecular ion or major fragment ions, leading to the formation of a benzofuran-type ion. benthamopen.com

Fragmentation of the ethyl group: Loss of a methyl radical (•CH₃) or an ethylene (B1197577) molecule (C₂H₄) from the 4-position is also possible, though typically less favorable than the ether cleavage.

A plausible fragmentation cascade would start with the cleavage of the ether linkage, followed by the sequential loss of CO from the resulting 4-ethyl-7-hydroxycoumarin fragment.

Table 1: Representative HRMS Fragmentation Data for 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

Fragment Ion Proposed Formula Calculated m/z
[M+H]⁺ C₂₀H₂₁O₄⁺ 325.1434
[M-C₈H₈O+H]⁺ C₁₂H₁₁O₃⁺ 203.0703
[C₈H₉O]⁺ C₈H₉O⁺ 121.0648
[C₁₂H₁₁O₃-CO]⁺ C₁₁H₁₁O₂⁺ 175.0754

Note: This data is representative and based on established fragmentation patterns of similar coumarin structures.

X-Ray Crystallography for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound, which can be a rate-limiting step in the analysis. nih.gov Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions are determined.

Table 2: Representative Crystallographic Data for a Coumarin Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.15
b (Å) 8.54
c (Å) 20.33
β (°) 98.5
Volume (ų) 1742
Z 4

Note: This data is hypothetical and representative of a typical coumarin derivative crystal structure.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.gov For coumarin derivatives, these interactions are crucial in stabilizing the crystal structure and are often dominated by C-H···O hydrogen bonds and π–π stacking interactions. researchgate.netresearchgate.net

In the solid state of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, several key interactions would be expected:

C-H···O Hydrogen Bonds: The carbonyl oxygen of the pyrone ring and the ether oxygens are potent hydrogen bond acceptors. These would likely form weak hydrogen bonds with aromatic and alkyl C-H groups from neighboring molecules, creating extended networks or chains.

van der Waals Forces: Weaker, non-directional van der Waals forces, particularly involving the ethyl and methoxy groups, also play a role in optimizing the molecular packing in the crystal.

Analysis of the crystal packing can reveal common supramolecular synthons, which are predictable and robust patterns of intermolecular interactions. nih.gov

While the coumarin bicyclic ring system is largely planar, the substituents attached to it possess conformational flexibility. X-ray crystallography provides a precise snapshot of the molecule's preferred conformation in the solid state. researchgate.net

The key conformational features for 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one would be the torsion angles associated with the 7-oxy-(4-methoxybenzyl) side chain. The flexibility of this chain is primarily around the C7-O, O-CH₂, and CH₂-C(phenyl) bonds. The observed conformation in the crystal is the one that best balances intramolecular steric effects and the optimization of intermolecular packing forces.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Table 1: Predicted Geometrical Parameters for a Representative 7-Alkoxy-4-Alkyl Coumarin (B35378) Derivative (Illustrative Data) Data is hypothetical, based on typical values from DFT calculations on similar coumarin structures.

Parameter Bond/Angle Predicted Value (B3LYP/6-311G)
Bond Length C2=O2 ~1.21 Å
Bond Length C4-C(ethyl) ~1.51 Å
Bond Length C7-O(ether) ~1.37 Å
Bond Angle C3-C4-C4a ~121°
Bond Angle C7-O-CH2(benzyl) ~118°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. auctoresonline.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap implies high stability. researchgate.net For coumarin derivatives, the HOMO is typically localized over the electron-rich benzopyrone ring system, while the LUMO is distributed over the pyrone ring. Substituents significantly influence these orbitals. The electron-donating 7-alkoxy group in 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one would raise the energy of the HOMO, while the nature of the C4-substituent also modulates the LUMO energy. Computational studies on 7-hydroxy and 7-methoxy coumarins show that electron-donating groups decrease the HOMO-LUMO gap, which can lead to a red-shift in the UV-Vis absorption spectrum. walisongo.ac.idresearchgate.net

Table 2: Representative Frontier Orbital Energies for Substituted Coumarins (Illustrative Data) Based on findings from DFT studies on various coumarin derivatives. researchgate.netwalisongo.ac.id

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Unsubstituted Coumarin -6.85 -1.95 4.90
7-Hydroxycoumarin -6.42 -1.88 4.54

The Molecular Electrostatic Potential (MEP or EPS) map is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netmdpi.com In an EPS map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, the EPS map would likely show a significant negative potential around the carbonyl oxygen (O2) of the lactone ring, making it a primary site for hydrogen bonding and electrophilic interactions. auctoresonline.orgresearchgate.net The aromatic rings would show a mixed potential, while the hydrogens of the ethyl and methoxy (B1213986) groups would exhibit positive potential. researchgate.net Understanding the EPS is vital for predicting intermolecular interactions, including ligand-receptor binding.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can accurately predict various spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis), while DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net

For UV-Vis spectra, TD-DFT calculations can determine the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax). researchgate.net Coumarin derivatives typically show strong absorption bands resulting from π→π* transitions. rsc.org The extensive conjugation in 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, involving the coumarin core and the benzyl (B1604629) group, would be expected to result in significant absorption in the UV-A or UV-B range.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the magnetic shielding tensors, which are then converted to chemical shifts. Comparing calculated shifts with experimental data for known compounds allows for the validation of the computational method, which can then be used to predict the spectrum of a novel compound, aiding in its structural confirmation. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution

While quantum chemical calculations are often performed in a vacuum (gas phase), Molecular Dynamics (MD) simulations can model the behavior of a molecule in a solvent environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the conformational flexibility and intermolecular interactions in solution. researchgate.netafricaresearchconnects.com

An MD simulation of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one in a solvent like water or ethanol (B145695) would reveal how the molecule samples different conformations. researchgate.net It would show the dynamic nature of the flexible ether linkage and how solvent molecules arrange themselves around the solute, particularly through hydrogen bonding with the carbonyl oxygen. This information is crucial for understanding the molecule's behavior in a biological medium.

Ligand-Target Interaction Prediction through Molecular Docking (if applicable to biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. nih.govnih.gov

Coumarin derivatives are known to interact with a wide range of biological targets, including enzymes like monoamine oxidases (MAOs), cyclooxygenases (COX), and various kinases. mdpi.comnih.goveurekaselect.com If 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one were to be investigated as a potential inhibitor of a specific enzyme, molecular docking would be the first step. The simulation would place the coumarin derivative into the active site of the target protein and score the different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic compatibility. frontiersin.org Studies on similarly substituted coumarins have shown that the substituents at the C4 and C7 positions play a crucial role in determining binding specificity and affinity. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. globethesis.com These models are valuable in drug discovery and materials science for predicting the activity of new, unsynthesized compounds, thereby saving time and resources. globethesis.comnih.gov For coumarin derivatives, QSAR studies have been widely employed to correlate their structural features with various biological activities, including antifungal, antioxidant, and anticancer properties. mdpi.comnih.govnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like Multiple Linear Regression (MLR), are then used to build a model that links these descriptors to the observed activity. nih.govresearchgate.net

While no specific QSAR models for 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one are available in the literature, we can extrapolate from studies on analogous coumarin derivatives. For instance, a QSAR study on the antifungal activity of coumarins against Macrophomina phaseolina revealed the importance of electronic and steric properties. mdpi.com A predictive model was developed (R² = 0.78) that indicated that the presence of electron-withdrawing groups and smaller hydrophobic groups could enhance antifungal activity. mdpi.com Another study on the antioxidant activity of 37 new coumarin derivatives found that descriptors related to molecular complexity, hydrogen bond donation, and lipophilicity were crucial for describing their ferric-reducing antioxidant power (FRAP). nih.govresearchgate.net

For 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, a hypothetical QSAR model could be developed by synthesizing a series of analogues and testing their activity in a relevant non-clinical assay (e.g., enzyme inhibition, antimicrobial activity). Molecular descriptors would be calculated for each analogue. Important descriptors for this specific compound would likely include:

Topological Descriptors: Molecular complexity indices and connectivity indices that describe the size and branching of the molecule.

Electronic Descriptors: Dipole moment and energies of frontier molecular orbitals (HOMO and LUMO), which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. globethesis.comnih.gov

Quantum-Chemical Descriptors: Parameters such as molar volume and surface area, which can influence how the molecule interacts with a biological target. globethesis.com

The resulting QSAR model would be an equation that could predict the activity of other, similar compounds, guiding the design of more potent derivatives. The robustness and predictive power of such models are typically validated internally (e.g., cross-validation) and externally with a test set of compounds. nih.govresearchgate.net

Table 1: Representative Molecular Descriptors in Coumarin QSAR Studies This table is interactive and can be sorted by clicking on the column headers.

Descriptor Type Specific Descriptor Potential Influence on Activity Reference
Electronic Dipole Moment (µ) Affects polar interactions with target sites. A negative correlation was found with anti-DNA-PK activity. globethesis.com
Electronic Energy of HOMO (EHOMO) Relates to the ability to donate electrons; important for antioxidant and certain receptor interactions. globethesis.com
Steric/Topological Molar Volume (V) Influences the fit of the molecule into a binding pocket. A positive correlation was found with anti-DNA-PK activity. globethesis.com
Steric/Topological Molecular Complexity Describes the intricacy of the molecular structure; found to be important for antioxidant activity. nih.govresearchgate.net
Physicochemical Lipophilicity (logP) Governs the molecule's ability to cross biological membranes and engage in hydrophobic interactions. nih.govresearchgate.net

| Physicochemical | Number of H-bond donors | Crucial for specific interactions with biological targets; identified as important for CDK inhibitory activity. | nih.govnih.gov |

Investigation of Reaction Pathways and Transition States using Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies, providing a detailed picture of the reaction pathway. mdpi.comnih.gov

The synthesis of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one would likely proceed via a Pechmann condensation, a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. samipubco.com In this case, the reactants would be 3-[(4-methoxybenzyl)oxy]phenol and ethyl 2-ethylacetoacetate.

A computational investigation of this reaction pathway using methods like Density Functional Theory (DFT) would involve the following steps: mdpi.com

Reactant and Product Optimization: The 3D structures of the reactants, intermediates, transition states, and the final product are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure connecting reactants to products. The transition state is a first-order saddle point on the potential energy surface.

Frequency Analysis: This calculation confirms the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. globethesis.com

For the Pechmann condensation, the mechanism involves three key steps: (i) Transesterification between the phenol and the β-ketoester, (ii) Intramolecular Michael addition (cyclization), and (iii) Dehydration (aromatization). Computational studies on similar reactions have shown that the cyclization or dehydration step is often rate-determining.

A plausible computed reaction pathway for the synthesis of the target molecule would reveal the relative energies of all species involved. For example, the initial transesterification would lead to an intermediate, which must then surmount an activation barrier to form the cyclic intermediate via the transition state (TS1). This cyclic intermediate would then undergo dehydration, passing through a second transition state (TS2) to form the final coumarin product.

Table 2: Hypothetical Computed Energies for the Pechmann Condensation Pathway This table is interactive and can be sorted by clicking on the column headers. Energies are relative to the reactants.

Species Description Hypothetical Relative Energy (kcal/mol)
Reactants 3-[(4-methoxybenzyl)oxy]phenol + Ethyl 2-ethylacetoacetate 0.0
Intermediate 1 Product of Transesterification -5.2
TS1 Transition State for Cyclization +15.8
Intermediate 2 Cyclic Hemiketal -12.4
TS2 Transition State for Dehydration +22.5

| Product | 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one | -25.0 |

These computational findings provide deep mechanistic insights that can be used to optimize reaction conditions, for instance, by selecting a catalyst that lowers the energy of the highest transition state. mdpi.com

Biological Activities and Mechanistic Studies in Vitro and Non Clinical in Vivo

Exploration of Enzyme Modulatory Activities

The potential for 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one to modulate the activity of various enzymes would typically be investigated through a series of targeted assays.

Specific Enzyme Inhibition or Activation Assays (e.g., Protein Kinases, Esterases)

Initial screening of this compound would likely involve assessing its effect on a panel of enzymes to identify any inhibitory or activating properties. For instance, its activity against protein kinases, a family of enzymes often implicated in disease pathways, could be evaluated. Similarly, its interaction with esterases, which are crucial for the metabolism of many drugs and signaling molecules, might be explored. The general class of coumarins has been noted for a wide range of biological activities, which often stem from their ability to interact with various enzymes.

Determination of Inhibition Constants (IC50, Ki)

Should the initial screening reveal significant enzyme modulation, the potency of the interaction would be quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity under specific assay conditions. The Ki value provides a more absolute measure of binding affinity between the inhibitor and the enzyme.

Table 1: Hypothetical Enzyme Inhibition Data for 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one (Note: This table is for illustrative purposes only as no specific data is currently available.)

Enzyme Target IC50 (µM) Ki (µM)
Protein Kinase X Data Not Available Data Not Available
Esterase Y Data Not Available Data Not Available

Mechanistic Studies of Enzyme-Compound Interactions

Further investigation would delve into the mechanism by which 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one interacts with its target enzyme. These studies aim to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. Techniques such as kinetic analysis, where enzyme reaction rates are measured at varying concentrations of both the substrate and the inhibitor, are commonly employed to elucidate the mechanism of action.

Receptor Binding and Signaling Pathway Modulation

The ability of the compound to interact with cellular receptors and modulate downstream signaling pathways is another critical area of investigation.

Radioligand Binding Assays

To determine if 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one binds to specific receptors, radioligand binding assays are a standard approach. In these assays, a radiolabeled ligand known to bind to the receptor of interest is used. The ability of the test compound to displace the radioligand from the receptor is measured, which provides information about its binding affinity.

Table 2: Hypothetical Receptor Binding Affinity for 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one (Note: This table is for illustrative purposes only as no specific data is currently available.)

Receptor Target Binding Affinity (Ki, nM)
Receptor Z Data Not Available

Reporter Gene Assays for Receptor Activation/Inhibition

Reporter gene assays are utilized to assess the functional consequences of receptor binding, specifically whether the compound acts as an agonist (activator) or an antagonist (inhibitor) of the receptor. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the activation of a specific signaling pathway. An increase or decrease in the expression of the reporter gene in the presence of the compound indicates its effect on the signaling pathway.

Investigation of Downstream Signaling Events

Research into the mechanisms of action of various coumarin (B35378) derivatives has revealed their influence on critical downstream signaling pathways involved in cell fate and function. For instance, some coumarin compounds have been shown to modulate signaling cascades that are pivotal in the regulation of apoptosis (programmed cell death). One such pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a key event that leads to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Specifically, the activation of caspase-3 has been observed following treatment with certain coumarin derivatives, confirming the induction of apoptosis. nih.gov

Furthermore, some coumarins have demonstrated an ability to interfere with the cell cycle, causing an arrest at specific phases. For example, an accumulation of cells in the G2/M phase of the cell cycle has been reported, which can be a precursor to apoptosis. nih.gov In the context of cancer cells, the inhibition of enzymes crucial for their growth and proliferation, such as aromatase (CYP19A1), has also been identified as a mechanism of action for some coumarin derivatives. nih.gov The decrease in the expression of the CYP19A1 gene points to a targeted inhibition of pathways that cancer cells may depend on for their survival and growth. nih.gov

Cell-Based Assays for Cellular Responses (Non-Cytotoxicity/Safety Focus)

Cell Proliferation and Apoptosis Induction (Mechanistic focus, e.g., cell cycle arrest)

The antiproliferative and pro-apoptotic effects of coumarin derivatives have been documented in various cell-based assays. Studies on human breast cancer cell lines, such as MCF-7, have shown that certain coumarins can significantly decrease cell proliferation. nih.gov This inhibition of cell growth is often dose-dependent. Mechanistically, this effect is frequently linked to the induction of apoptosis.

The induction of apoptosis is a hallmark of the anticancer activity of many compounds. For coumarin derivatives, evidence of apoptosis is supported by several experimental observations. An increase in the sub-G1 cell population, as determined by flow cytometry, is a strong indicator of apoptotic cells. rsc.org Furthermore, the externalization of phosphatidylserine, an early marker of apoptosis, can be detected using annexin (B1180172) V staining. rsc.org

Cell cycle analysis has revealed that some coumarins can cause cell cycle arrest, contributing to their antiproliferative effects. For example, treatment of cancer cells with certain coumarin derivatives has led to an increased percentage of cells in the G2/M phase, preventing them from proceeding through mitosis and ultimately leading to apoptosis. nih.gov

Table 1: Effects of a Representative Coumarin Derivative on Cell Cycle Distribution and Apoptosis in MCF-7 Cells (Note: The following data is illustrative and based on findings for related coumarin compounds, not 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one)

Treatment% of Cells in G2/M Phase% of Apoptotic Cells
Control15%2%
Coumarin Derivative (50 µM)35%18%

Cellular Uptake and Subcellular Localization

The biological effects observed for various coumarin derivatives, such as the modulation of nuclear events like gene expression and cell cycle progression, imply that these compounds or their metabolites can reach the nucleus. Similarly, effects on mitochondrial membrane potential suggest localization to the mitochondria, which is a key organelle in the regulation of apoptosis. Further studies using techniques like fluorescence microscopy with tagged coumarin derivatives would be necessary to definitively determine the subcellular localization of specific compounds.

Modulation of Gene Expression (e.g., qPCR, Western Blot)

Coumarin derivatives have been shown to modulate the expression of genes involved in key cellular processes, particularly apoptosis. Quantitative real-time PCR (qPCR) and Western blot analyses have been instrumental in elucidating these effects.

In studies involving cancer cells, treatment with certain coumarins has led to a significant upregulation of the pro-apoptotic gene Bax and a concurrent downregulation of the anti-apoptotic gene Bcl-2. nih.gov This alteration of the Bax/Bcl-2 ratio is a critical determinant of cell fate, pushing the cell towards apoptosis. Furthermore, an increase in the expression of caspase-3, a key executioner caspase, has been observed at both the mRNA and protein levels, confirming the activation of the apoptotic cascade. nih.gov

Some coumarin derivatives have also been found to downregulate the expression of genes associated with cancer progression, such as CYP19A1 (aromatase). nih.gov This suggests that these compounds can interfere with signaling pathways that are essential for the growth of certain types of cancer cells.

Table 2: Modulation of Gene Expression by a Representative Coumarin Derivative in MCF-7 Cells (Note: The following data is illustrative and based on findings for related coumarin compounds, not 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one)

GeneChange in Expression
BaxUpregulated
Bcl-2Downregulated
Caspase-3Upregulated
CYP19A1Downregulated

Oxidative Stress Modulation (e.g., antioxidant activity in cell lines)

The coumarin scaffold is present in many natural and synthetic compounds that exhibit significant antioxidant properties. researchgate.netnih.gov These compounds can modulate oxidative stress in cellular systems through various mechanisms, including the scavenging of free radicals and the chelation of metal ions. researchgate.net

The antioxidant activity of 2H-chromen-2-one derivatives has been demonstrated in several in vitro assays. researchgate.net For instance, some derivatives have shown the ability to scavenge the superoxide (B77818) radical anion (O₂•⁻). researchgate.net Additionally, a prolonged antioxidant effect has been observed in models of lipid peroxidation. researchgate.net However, it has also been noted that some derivatives may have low Fe²⁺-chelating and reducing activities. researchgate.net

The ability of these compounds to protect cells from damage induced by oxidative stress is a key area of research. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in a variety of diseases. nih.govpharmpharm.ru Coumarin derivatives, by acting as antioxidants, may help to mitigate the detrimental effects of ROS on biomolecules. nih.gov

In Vitro Selectivity and Specificity Profiling

The selectivity and specificity of a compound are crucial for its potential as a therapeutic agent. For coumarin derivatives, some studies have indicated a degree of selectivity in their biological activities. For example, certain coumarins have been shown to inhibit the proliferation of cancer cells, such as MCF-7, while having no significant effect on the viability of non-cancerous cell lines like MCF-10a at similar concentrations. nih.gov This suggests a selective cytotoxic effect towards cancer cells.

In the context of enzyme inhibition, some coumarin derivatives have been developed as highly selective inhibitors of specific enzymes. For instance, certain 7-benzyloxycoumarins have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), with high selectivity indices when compared to MAO-A. nih.gov This specificity is important for minimizing off-target effects.

The structural features of the coumarin derivatives play a significant role in determining their selectivity. The nature and position of substituents on the coumarin ring can greatly influence the binding affinity and inhibitory potency towards specific biological targets. Further comprehensive profiling against a panel of receptors, enzymes, and ion channels would be required to fully characterize the selectivity and specificity of any given coumarin derivative.

Mechanism-Oriented Studies in Animal Models (excluding safety/efficacy in humans)

Studies on coumarin derivatives with structural similarities to 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one , such as 7-benzyloxy-4-substituted-2H-chromen-2-ones, have primarily focused on their potential in the context of neurodegenerative diseases. These investigations have shed light on target engagement in the central nervous system and the biological pathways modulated by these compounds.

Research on analogous 7-benzyloxycoumarin derivatives has demonstrated target engagement within the central nervous system (CNS). One notable analog, NW-1772 (7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate ), was identified as a potent and reversible inhibitor of monoamine oxidase B (MAO-B) that is active in vivo and can penetrate the CNS. nih.gov X-ray crystallography studies have revealed that this type of compound binds within the enzymatic cleft of MAO-B, indicating direct target engagement. nih.gov The binding pose is reportedly similar to that of the known MAO-B inhibitor safinamide. nih.gov This suggests that other 7-benzyloxycoumarin derivatives, potentially including 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one , may also target MAO-B in brain tissue.

The primary biological pathway affected by the studied 7-benzyloxycoumarin analogs is the monoamine oxidase system. Specifically, these compounds have been shown to be potent and selective inhibitors of MAO-B. mdpi.comnih.gov MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically relevant for neurodegenerative conditions such as Parkinson's disease.

In addition to MAO-B inhibition, some 4-aminomethyl-7-benzyloxy-2H-chromen-2-one derivatives have been investigated as multi-target-directed ligands, also showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Therefore, it is plausible that compounds like 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one could modulate cholinergic pathways in addition to the dopaminergic system.

Structure-Activity Relationship (SAR) Elucidation for Biological Endpoints (In Vitro)

In vitro studies on a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-one analogs have provided insights into the structure-activity relationships for the inhibition of MAO-B and cholinesterases. mdpi.com

For MAO-B inhibition, the 7-benzyloxy group has been identified as a critical feature for potent activity. researchgate.net The nature of the substituent on the benzyl (B1604629) ring can influence potency, with a meta-halogenated benzyloxy group at the 7-position being a common feature in potent inhibitors. nih.gov A quantitative structure-activity relationship (QSAR) model for a series of 7-benzyloxy derivatives indicated that lipophilicity of the meta-substituent on the phenyl ring plays a significant role in determining MAO-B inhibitory potency. nih.gov

Modifications at the 4-position of the coumarin ring also significantly impact biological activity. The introduction of polar and/or protonatable moieties at this position has been explored to improve drug-like properties. nih.gov For a series of 4-aminomethyl derivatives, the nature of the amine substituent was varied to probe its effect on inhibitory activity against both MAO-B and cholinesterases. mdpi.com

The following table summarizes the in vitro inhibitory activities of selected 4-aminomethyl-7-benzyloxy-2H-chromen-2-one analogs against human MAO-B (hMAO-B), electric eel acetylcholinesterase (eeAChE), and equine serum butyrylcholinesterase (esBChE). mdpi.com

CompoundR (substituent at 4-aminomethyl)hMAO-B IC50 (nM)eeAChE IC50 (µM)esBChE IC50 (µM)
Analog 1-CH35.4> 100> 100
Analog 2-CH2CH38.155.312.7
Analog 3-CH(CH3)220.1> 100> 100
Analog 4-benzyl3.58.93.4

These data indicate that the substituent on the 4-aminomethyl group influences both the potency and selectivity of inhibition. For instance, a simple methyl or isopropyl group leads to selective MAO-B inhibition, while a larger benzyl group introduces potent inhibition of both MAO-B and cholinesterases. This highlights the potential to fine-tune the biological activity profile of this class of compounds through modifications at the 4-position. While the ethyl group of the titular compound is at the 4-position directly, these SAR studies on 4-aminomethyl analogs underscore the importance of the nature of the substituent at this position for biological activity.

Analytical Methodologies for Research and Quantification of the Compound

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of coumarin (B35378) derivatives due to its high resolution, sensitivity, and adaptability. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common approach for these compounds, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. fishersci.comresearchgate.net

For "4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one," a typical RP-HPLC method would involve a C18 column and a gradient elution system. The mobile phase would likely consist of a mixture of water (often acidified with acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is typically achieved using a UV detector, as the conjugated system of the coumarin ring provides strong absorbance, often in the 300-330 nm range. researchgate.net

A developed HPLC method must be validated to ensure its reliability for research applications. Validation confirms that the method is suitable for its intended purpose. For non-clinical research, key validation parameters include linearity, precision, and accuracy.

Linearity: This is established by analyzing a series of standard solutions of the compound at different known concentrations. The peak area response is plotted against the concentration, and a linear relationship is expected. For many coumarin analyses, linearity is achieved over a concentration range of 0.2–50 mg/L. fishersci.com

Precision: This parameter assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Intra-day precision (Repeatability): Analyzing replicate samples during the same day.

Inter-day precision (Intermediate Precision): Analyzing replicate samples on different days. For validated methods, RSD values are typically expected to be less than 2-5%. iajpr.comnih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by a recovery study, where a known amount of the pure compound is added (spiked) into a sample matrix. The analysis is then performed, and the percentage of the analyte recovered is calculated. Acceptable recovery ranges are generally between 90% and 110%.

ParameterSpecificationTypical Result
Linearity RangeConcentration range over which the response is proportional to concentration2-10 µg/mL iajpr.com
Correlation Coefficient (R²)Measure of the goodness of fit of the linear regression> 0.995 researchgate.net
Limit of Detection (LOD)Lowest concentration of analyte that can be reliably detected0.84 µg/mL iajpr.com
Limit of Quantification (LOQ)Lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy2.54 µg/mL iajpr.com
Intra-day Precision (%RSD)Variation in analysis on the same day< 2.0% iajpr.com
Inter-day Precision (%RSD)Variation in analysis on different days< 3.0% researchgate.net
Accuracy (% Recovery)Percentage of true value recovered93.3% to 104.1% researchgate.net

When high-purity "4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one" is required for research, such as for biological assays or as an analytical standard, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect significant quantities of the compound. researchgate.netakjournals.com

The process typically begins with a crude or semi-purified mixture of the compound. This mixture is injected onto a preparative column (e.g., a larger diameter C18 column). The mobile phase conditions, often developed and optimized at the analytical scale, are applied to separate the target compound from impurities. nih.gov The eluent corresponding to the peak of the target compound is collected using a fraction collector. These fractions are then combined, and the solvent is evaporated to yield the purified solid compound. The purity of the isolated compound is subsequently confirmed using analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While some simple, low molecular weight coumarins can be analyzed directly by GC-MS, larger and more complex molecules like "4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one" may have insufficient volatility for direct analysis. nih.govresearchgate.net

In cases where volatility is low or if the molecule contains polar functional groups (which is not the primary concern for this specific ether), chemical derivatization may be necessary. jfda-online.com Derivatization involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative. For compounds with hydroxyl groups, silylation (e.g., using BSTFA) is a common approach. However, for a stable ether like the target compound, direct injection may be feasible if it can be vaporized without decomposition. If direct analysis is possible, GC-MS in selected-ion monitoring (SIM) mode can provide high sensitivity and selectivity for quantification. nih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged or polar compounds. For neutral compounds like many coumarin derivatives, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed. However, methods have been developed for the separation of structurally similar coumarins using CE. nih.gov

The separation in CE is based on the differential migration of analytes in an electrolyte solution (background electrolyte, BGE) within a narrow fused-silica capillary under the influence of a high voltage. mdpi.com To achieve the separation of a complex mixture of coumarins, optimization of the BGE is critical. This can involve adjusting the pH and adding modifiers such as organic solvents (e.g., acetonitrile, methanol) or cyclodextrins. nih.gov For instance, a borate (B1201080) buffer at a basic pH, supplemented with methanol, acetonitrile, and a cyclodextrin, has been shown to successfully separate twenty different coumarin derivatives. nih.gov CE can be a powerful tool for analyzing the purity of "4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one," especially for resolving it from closely related impurities.

Development of Spectrophotometric Assays for Quantification in Research Media

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of coumarins in solutions, leveraging their inherent chromophoric nature. nih.gov The extensive conjugated π-system in the benzopyrone ring of coumarins results in strong UV absorbance. iajpr.com

To develop a spectrophotometric assay, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the pure compound across the UV-Vis spectrum (typically 200-400 nm). For a 7-hydroxy-4-methyl coumarin, a λmax of 321 nm has been reported in a water:methanol mixture. iajpr.com A similar λmax would be expected for the target compound.

Once the λmax is identified, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. According to the Beer-Lambert law, absorbance is directly proportional to the concentration. This linear relationship allows for the quantification of the compound in unknown samples by measuring their absorbance. researchgate.net

Concentration (µg/mL)Absorbance at λmax (321 nm)
2.00.152
4.00.305
6.00.458
8.00.611
10.00.763

This table presents hypothetical data based on typical results for coumarin derivatives to illustrate the principle. iajpr.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Metabolite Identification (in vitro/animal studies)

Understanding the metabolic fate of a compound is crucial in drug discovery and development. Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for identifying metabolites in complex biological matrices like liver microsomes or urine. researchgate.netmdpi.com

For "4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one," in vitro studies using liver microsomes would be the first step to elucidate its metabolic pathways. The primary metabolic reactions anticipated for this coumarin ether, based on known biotransformations of similar structures, would include:

O-dealkylation: Cleavage of the 4-methoxybenzyl ether to yield 4-ethyl-7-hydroxy-2H-chromen-2-one and p-methoxybenzyl alcohol. The resulting 7-hydroxycoumarin is a common metabolite for many coumarins.

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic rings (either the coumarin nucleus or the methoxybenzyl moiety). nih.gov

Phase II Conjugation: The hydroxylated metabolites can be further conjugated with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to increase their water solubility and facilitate excretion. researchgate.netnih.gov

LC-MS/MS analysis is used to screen for these potential metabolites. The approach involves separating the metabolites from the parent compound using HPLC and then detecting them with a mass spectrometer. nih.gov Tandem MS (MS/MS) is used to fragment the parent ions of potential metabolites, and the resulting fragmentation patterns provide structural information that helps in their identification. mdpi.comnih.gov For example, the detection of a metabolite with a mass corresponding to the loss of the methoxybenzyl group would confirm the O-dealkylation pathway.

Interactions with Macromolecules and Other Chemical Entities

Binding to Plasma Proteins (e.g., Albumin, Glycoproteins) in Research Settings

There is no available scientific literature detailing the binding characteristics of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one with plasma proteins such as human serum albumin (HSA) or alpha-1-acid glycoprotein (B1211001) (AGP). Research in this area would typically involve techniques like fluorescence spectroscopy, circular dichroism, or equilibrium dialysis to determine binding constants, binding sites, and the thermodynamic parameters of the interaction. Without such studies, the extent of its plasma protein binding in a research context remains unknown.

Interaction with DNA/RNA (e.g., Intercalation, Groove Binding)

Specific investigations into the interaction of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one with DNA or RNA have not been reported in the current body of scientific literature. Studies on related coumarin (B35378) derivatives sometimes show potential for DNA intercalation or groove binding, but this cannot be extrapolated to this specific compound without direct experimental evidence. Therefore, its mode of interaction, binding affinity, and any potential effects on the structure of nucleic acids are yet to be determined.

Chelation Properties with Metal Ions

The potential for 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one to act as a chelating agent for various metal ions has not been explored in published research. The molecular structure contains potential oxygen donor atoms that could theoretically coordinate with metal ions. However, without experimental studies, such as UV-Vis titration or potentiometric measurements, its ability to form stable complexes with metal ions remains unconfirmed.

Supramolecular Assembly and Self-Aggregation Studies

There are no available studies on the supramolecular chemistry of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one. Research into its capacity for self-aggregation or to form larger, organized structures through non-covalent interactions has not been documented. Consequently, its behavior in solution with respect to forming higher-order assemblies is currently not understood.

Future Research Directions and Potential Applications Non Clinical

Design and Synthesis of Advanced Probes for Biological Systems

The inherent fluorescence of the coumarin (B35378) core makes it an excellent starting point for the design of advanced biological probes. acs.org The photophysical properties of coumarin derivatives are highly sensitive to their substitution pattern and local environment. nih.gov Modifications at the 3 and 7-positions are particularly common for developing fluorescent probes. rsc.org

Future research could focus on modifying the 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one scaffold to create probes for specific biological targets. For instance, the introduction of a recognition moiety for a particular metal ion, enzyme, or reactive oxygen species could lead to the development of highly selective "off-on" or ratiometric fluorescent sensors. acs.orgnih.gov The 4-methoxybenzyl group could also be replaced with other functionalities to tune the probe's solubility, cell permeability, and targeting capabilities. The core structure of this coumarin derivative could be embedded into a push-pull chromophore to enhance its fluorescent properties for applications such as in vivo imaging of amyloid-β plaques. nih.govacs.org

Probe Design Strategy Potential Modification to 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one Example Application
Metal Ion SensingIntroduction of a chelating group at the 3-position.Detection of intracellular Cu2+ or Pd(II). acs.orgmdpi.com
Enzyme Activity MonitoringIncorporation of an enzyme-cleavable group on the 7-hydroxyl moiety (after removal of the methoxybenzyl group).Visualizing enzyme activity in living cells.
Reactive Oxygen Species (ROS) DetectionAddition of a ROS-reactive group, such as a boronate ester.Imaging oxidative stress in biological systems.
Bio-imagingFunctionalization with targeting ligands for specific organelles or cell types.Targeted imaging of mitochondria or cancer cells.

Exploration as a Chemical Tool for Pathway Elucidation

Beyond their use as fluorescent probes, coumarin derivatives can serve as valuable chemical tools for elucidating biological pathways. nih.gov Their ability to interact with various biological targets, including enzymes and receptors, makes them suitable for studying complex cellular processes. nih.gov

The compound 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one could be systematically modified to create a toolbox of compounds for probing specific biological questions. For example, derivatives could be synthesized to act as inhibitors or activators of particular enzymes involved in steroid hormone metabolism or other signaling pathways. nih.gov By observing the downstream effects of these molecules, researchers could gain insights into the function of these pathways. Furthermore, the intrinsic fluorescence of the coumarin core would facilitate the tracking of these molecules within cells and tissues, providing spatiotemporal information about their interactions.

Development as a Component in Advanced Materials (e.g., fluorescent materials, sensors)

The favorable photophysical properties of coumarins, such as large Stokes shifts and high quantum yields, make them attractive components for advanced materials. mdpi.com Research in this area could involve the incorporation of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one into polymers, nanoparticles, or other matrices to create novel fluorescent materials.

These materials could find applications in various fields, including:

Organic Light-Emitting Diodes (OLEDs): Coumarin-containing polymers could be used as emissive layers in OLEDs.

Fluorescent Sensors: The compound could be embedded in a polymer film to create a sensor for environmental analytes, where the fluorescence changes upon exposure to the target substance.

Bio-compatible Materials: Integration into biocompatible polymers could lead to the development of fluorescent scaffolds for tissue engineering or implantable sensors.

Studies on 7-alkoxy-appended coumarin derivatives have shown that the length of the alkoxy chain can influence aggregation behavior and electrical properties in thin films, suggesting that the methoxybenzyl group in the target compound could be replaced with other long-chain alkoxy groups to modulate these characteristics for materials science applications. nih.govrsc.org

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. nih.gov The coumarin scaffold is well-suited for combinatorial approaches due to the relative ease of modifying its core structure at multiple positions. nih.govmdpi.com

The 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one molecule can serve as a key building block for the creation of a diverse library of coumarin derivatives. By varying the substituents at other positions of the coumarin ring, a large number of analogues can be generated. These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities, such as enzyme inhibition or receptor binding. Solution-phase parallel synthesis has been successfully employed to create combinatorial libraries of coumarin-containing compounds. nih.govmdpi.com

Position of Modification Potential Building Blocks Resulting Diversity
3-positionVarious aldehydes, ketones, or activated carboxylic acids.Introduction of a wide range of functional groups.
6-positionElectrophilic reagents for aromatic substitution.Alteration of electronic properties and steric bulk.
8-positionElectrophilic reagents for aromatic substitution.Fine-tuning of biological activity and selectivity.

Exploration of Prodrug Strategies for Enhanced Biological Delivery (Mechanistic focus)

Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and cell permeability. nih.gov Coumarin-based prodrugs have been developed to enhance the oral bioavailability of polar drugs by masking charged groups. nih.gov

For 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, a key area of future research would be the exploration of prodrug strategies focused on the 7-hydroxyl group (after removal of the methoxybenzyl protecting group). Glycosylation of the 7-hydroxyl group is a promising approach, as the resulting glycoside can be cleaved by specific enzymes, such as β-glucosidases, to release the active aglycone. nih.gov This strategy could be particularly useful for targeted delivery to specific tissues or cell types that express high levels of the activating enzyme.

Another approach involves the synthesis of coumarin-based cyclic prodrugs that mask both a carboxyl and an amino group, which has been shown to improve cell permeability. nih.gov While the target compound does not inherently possess these groups, this concept could be applied to derivatives of 4-ethyl-7-hydroxy-2H-chromen-2-one that are further functionalized with amino and carboxyl moieties. The design of such prodrugs would involve careful consideration of the linker chemistry to ensure efficient release of the active compound under physiological conditions.

Q & A

Q. What are the standard synthetic routes for preparing 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Formation : Condensation of a phenol derivative (e.g., resorcinol) with a β-keto ester under acidic conditions to form the chromen-2-one backbone .

Substituent Introduction : Alkylation or etherification at the 7-position using 4-methoxybenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Purity is confirmed via HPLC and ¹H/¹³C NMR .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural validation employs:

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and substituent orientations .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxybenzyl proton signals at δ 4.8–5.2 ppm) .
    • IR spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₈O₄: 310.1205) .

Q. What initial biological screening assays are recommended to assess its bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly at the 7-position?

Methodological Answer:

  • Protecting groups : Temporarily block reactive hydroxyl groups (e.g., using acetyl or TBS groups) to direct substitution to the 7-position .
  • Catalytic control : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Kinetic monitoring : Use in situ FTIR or HPLC to track intermediate formation and optimize reaction time/temperature .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm results using alternate methods (e.g., apoptosis assay via flow cytometry alongside MTT) .
  • Solubility checks : Pre-dissolve compounds in DMSO with <0.1% final concentration to avoid solvent toxicity artifacts .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 4-methoxybenzyl with 4-chlorobenzyl) and compare bioactivity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What advanced techniques characterize its photophysical properties for potential imaging applications?

Methodological Answer:

  • UV-vis spectroscopy : Measure absorbance maxima (e.g., λmax ~320 nm for coumarins) and molar extinction coefficients .
  • Fluorescence spectroscopy : Determine quantum yield using quinine sulfate as a standard .
  • Solvatochromism studies : Assess emission shifts in solvents of varying polarity to evaluate intramolecular charge transfer .

Q. How can crystallographic disorder in its X-ray structure be minimized during refinement?

Methodological Answer:

  • High-resolution data : Collect diffraction data to ≤1.0 Å resolution using synchrotron sources .
  • Disorder modeling : Split atoms into multiple positions with occupancy refinement in SHELXL .
  • Thermal ellipsoid analysis : Identify rigid fragments (e.g., chromenone core) to constrain anisotropic displacement parameters .

Q. What methodologies assess metabolic stability in preclinical studies?

Methodological Answer:

  • Liver microsome assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4 luciferin-IPA) to evaluate isoform-specific interactions .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction for pharmacokinetic modeling .

Q. How can mechanistic studies on its enzyme inhibition be designed?

Methodological Answer:

  • Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis studies : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for interaction .

Q. What analytical approaches resolve oxidative degradation products under accelerated stability testing?

Methodological Answer:

  • Forced degradation : Expose to H₂O₂ (3% v/v) or light (ICH Q1B) and monitor via LC-PDA-MS .
  • Degradant identification : Compare MS/MS fragmentation patterns with synthetic standards (e.g., quinone derivatives) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C from elevated temperature data (40–60°C) .

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